Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
Overview
Description
Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a chemical compound with the molecular formula C14H25NO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Mechanism of Action
Target of action
Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical pathways
Piperidine derivatives are known to affect various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure, and piperidine derivatives are known to have diverse pharmacokinetic properties .
Result of action
Piperidine derivatives are known to have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone typically involves the reaction of cyclohexylamine with 4-(2-hydroxyethyl)piperidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and yield. The use of palladium and rhodium catalysts in hydrogenation reactions is common in the industrial synthesis of piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Formation of cyclohexyl(4-(2-oxoethyl)piperidin-1-yl)methanone.
Reduction: Formation of cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Comparison with Similar Compounds
Cyclohexylpiperidine: Similar structure but lacks the hydroxyethyl group.
4-(2-Hydroxyethyl)piperidine: Similar structure but lacks the cyclohexyl group.
Cyclohexylmethylpiperidine: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness: Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is unique due to the presence of both the cyclohexyl and hydroxyethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields .
Properties
IUPAC Name |
cyclohexyl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-11-8-12-6-9-15(10-7-12)14(17)13-4-2-1-3-5-13/h12-13,16H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLHMEXMBRWSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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